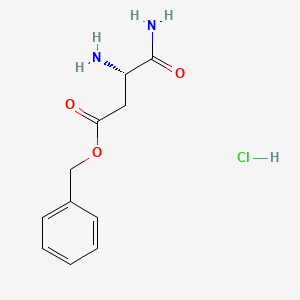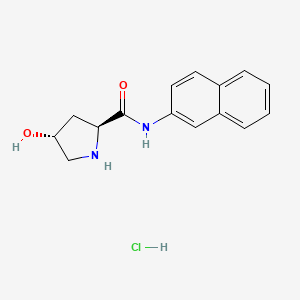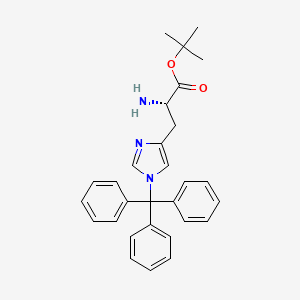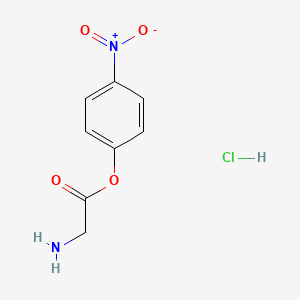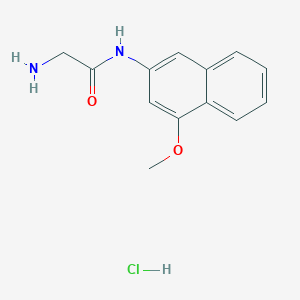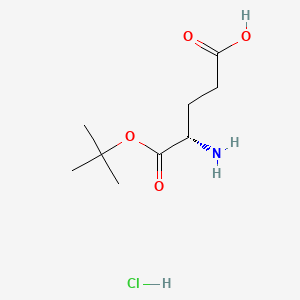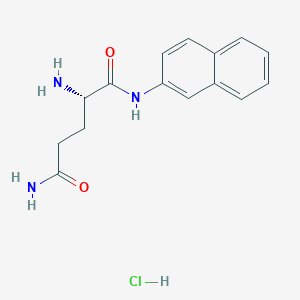
Aspartic acid(otbu)-allyl ester hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aspartic acid(otbu)-allyl ester hcl is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis and serves as a protecting group for the amino acid’s functional groups during chemical reactions. The presence of the tert-butyl (otbu) and allyl ester groups provides stability and prevents unwanted side reactions.
科学的研究の応用
Aspartic acid(otbu)-allyl ester hcl has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, ensuring selective reactions and preventing side reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Aspartic acid derivatives are used in the production of biodegradable polymers and as additives in various industrial processes
将来の方向性
The frequent occurrence of aspartimide formation during peptide synthesis remains a formidable challenge . An alternative approach to address this longstanding challenge of peptide synthesis is by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond . These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis . This protecting group strategy has the potential to overcome one of the most difficult aspects of modern peptide chemistry .
作用機序
Target of Action
Aspartic acid(otbu)-allyl ester hcl is a derivative of aspartic acid . Aspartic acid is an α-amino acid that is used in the biosynthesis of proteins . The primary targets of this compound are likely to be similar to those of aspartic acid, which include various metabolic pathways such as protein synthesis, nucleotide metabolism, and hormone biosynthesis .
Mode of Action
It is known that aspartic acid plays a crucial role in the production of aspartame, a low-calorie sweetener . The production involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as aspartic acid. Aspartic acid is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . The compound’s interaction with these pathways could lead to downstream effects such as the production of other amino acids, nucleotides, organic acids in the TCA cycle, sugars in glycolysis, and hormones .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 2818 . It has a melting point of 125-145 ºC and should be stored at 0-8°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
For example, aspartic acid is known to serve as a central building block in nitrogen and carbon metabolism for many metabolic processes . Therefore, this compound may also play a role in these processes.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the hydrolysis of esters, a class of compounds to which this compound belongs, is known to be catalyzed by dilute acids such as hydrochloric acid or sulfuric acid . Therefore, the presence of such acids in the environment could influence the compound’s action, efficacy, and stability. Additionally, temperature may also play a role, as the compound has a specific melting point .
生化学分析
Biochemical Properties
Aspartic Acid(otbu)-allyl Ester Hydrochloride, like its parent compound aspartic acid, is involved in various biochemical reactions. Aspartic acid interacts with enzymes, proteins, and other biomolecules. For instance, it is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate . The otbu and allyl ester groups in Aspartic Acid(otbu)-allyl Ester Hydrochloride may modify these interactions, potentially influencing enzyme activity or protein binding.
Cellular Effects
Aspartic acid, the parent compound, plays a role in neurotransmission and influences cell function . It’s plausible that Aspartic Acid(otbu)-allyl Ester Hydrochloride may have similar effects, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Aspartic acid is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Aspartic Acid(otbu)-allyl Ester Hydrochloride may share some of these mechanisms, but the presence of the otbu and allyl ester groups could alter its interactions and effects.
Dosage Effects in Animal Models
D-aspartic acid, a form of aspartic acid, has been studied in animal models, and its effects vary with different dosages .
Metabolic Pathways
Aspartic Acid(otbu)-allyl Ester Hydrochloride is likely involved in metabolic pathways related to aspartic acid. Aspartic acid is a central component in nitrogen and carbon metabolism, contributing to the biosynthesis of other amino acids, nucleotides, organic acids in the tricarboxylic acid (TCA) cycle, sugars in glycolysis, and hormones .
Transport and Distribution
Aspartic acid is transported through cell membranes via specific transporters .
Subcellular Localization
Aspartic acid, the parent compound, is synthesized by mitochondrial aspartate aminotransferase, suggesting a mitochondrial localization .
準備方法
The preparation of aspartic acid(otbu)-allyl ester hcl involves several steps. Initially, aspartic acid is converted into a mixture of aspartic acid-4-tert-butyl ester and aspartic acid-1-tert-butyl ester. This mixture is then reacted with a salt of a transition metal to obtain a mixture of metal-bound aspartic acid derivatives. The final step involves the selective reaction with a protection agent to yield the desired aspartic acid(otbu)-allyl ester derivative .
Industrial production methods often employ tert-butylation reactions, where free amino acids are treated with tert-butylating agents such as di-tert-butyl dicarbonate or tert-butyl acetate in the presence of catalytic amounts of bis(trifluoromethanesulfonyl)imide .
化学反応の分析
Aspartic acid(otbu)-allyl ester hcl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
類似化合物との比較
Aspartic acid(otbu)-allyl ester hcl can be compared with other similar compounds, such as:
L-Glutamic acid di-tert-butyl ester: Similar in structure, but with a different amino acid backbone.
L-Aspartic acid di-tert-butyl ester: Another derivative of aspartic acid with two tert-butyl groups instead of an allyl ester group.
The uniqueness of this compound lies in its specific protecting groups, which provide a balance of stability and reactivity, making it particularly useful in selective peptide synthesis .
特性
IUPAC Name |
4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAKVZUBAZRJQ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
